molecular formula C4H2Cl4O2W B14706379 3,3,4,4-Tetrachlorooxolan-2-one;tungsten CAS No. 18131-84-5

3,3,4,4-Tetrachlorooxolan-2-one;tungsten

Cat. No.: B14706379
CAS No.: 18131-84-5
M. Wt: 407.7 g/mol
InChI Key: PFYYDGZWPOLHAS-UHFFFAOYSA-N
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Description

Overview of Oxolan-2-one Derivatives in Contemporary Chemical Research

Oxolan-2-one, commonly known as γ-butyrolactone (GBL), is a five-membered lactone (a cyclic ester) that serves as a foundational structure for a wide array of derivatives. These derivatives are significant in modern chemical research due to their utility as synthetic intermediates, monomers for polymerization, and their presence in biologically active molecules. nii.ac.jppearson.com The inherent reactivity of the lactone ring, coupled with the potential for functionalization at various positions, makes them versatile building blocks in organic synthesis. rsc.orgacs.org

Recent research has focused on transition-metal-catalyzed reactions to synthesize complex lactones, highlighting their importance as structural motifs in natural products and pharmaceuticals. nii.ac.jprsc.org Furthermore, derivatives of oxolan-2-one are pivotal in polymer chemistry. For instance, the ring-opening polymerization (ROP) of lactones like ε-caprolactone, a six-membered analogue, is a key method for producing biodegradable polyesters. acs.orgresearchgate.net The specific properties of the resulting polymer can be tuned by the choice of substituents on the lactone ring.

Table 1: Examples of Oxolan-2-one Derivatives and Their Research Applications

Derivative Application Area Significance
α-Methylene-γ-butyrolactone Natural Product Synthesis Core structure in many sesquiterpene lactones with biological activity.
γ-Valerolactone (GVL) Green Chemistry Investigated as a sustainable biomass-derived solvent and biofuel precursor.
Fused Lactones Organic Synthesis Key intermediates in the synthesis of complex organic molecules and biologically active compounds. nii.ac.jp
α-Chloro-β-lactones Medicinal Chemistry Precursors for α-aryl and α-alkyl-β-lactones for potential therapeutic testing. bridgewater.edu

Principles of Ligand Design Utilizing Chlorinated Organic Frameworks in Coordination Chemistry

The incorporation of chlorine atoms into an organic ligand framework dramatically alters its electronic and steric properties, which in turn influences the behavior of the resulting coordination complex. acs.orgnih.gov Designing ligands with chlorinated frameworks is a strategic approach in coordination chemistry to modulate the properties of a metal center. libretexts.org

Electronic Effects: Chlorine is a highly electronegative atom, and its presence on a ligand framework exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density on the ligand's donor atoms (e.g., the carbonyl oxygen in an oxolan-2-one). Consequently, a chlorinated ligand is a weaker σ-donor compared to its non-chlorinated counterpart. This modulation of the ligand's electronic character can:

Stabilize low-valent metal centers by reducing electron-electron repulsion. libretexts.org

Increase the Lewis acidity of the metal center, potentially enhancing its catalytic activity for certain reactions.

Influence the redox potential of the metal complex. researchgate.net

Steric Effects: The size of chlorine atoms contributes to the steric bulk of a ligand. This steric hindrance can dictate the coordination number and geometry of the metal complex, preventing the binding of multiple ligands and potentially creating a specific, well-defined coordination environment around the metal. libretexts.orgillinois.edu This is crucial for controlling the selectivity of catalytic reactions. In the case of 3,3,4,4-tetrachlorooxolan-2-one, the four chlorine atoms create a sterically crowded environment adjacent to the likely coordination site (the carbonyl oxygen).

Fundamental Aspects of Tungsten's Role in Advanced Organometallic and Catalytic Chemistry

Tungsten is a versatile transition metal that plays a crucial role in organometallic chemistry and catalysis, largely due to its ability to exist in a wide range of oxidation states and form metal-carbon bonds of various orders (single, double, and triple). mostwiedzy.pl Tungsten complexes are particularly renowned as catalysts for olefin and alkyne metathesis. mit.edu

The development of well-defined tungsten alkylidene complexes (Schrock catalysts) revolutionized olefin metathesis, enabling highly efficient and selective transformations. mit.eduacs.org These catalysts operate via a mechanism involving the formation of a metallacyclobutane intermediate. Tungsten's ability to be fine-tuned through its ligand sphere—often involving alkoxide or aryloxide ligands—allows for precise control over catalyst reactivity and selectivity. mit.edu

Beyond metathesis, tungsten-based systems are active in various other catalytic transformations:

Polymerization: Tungsten complexes catalyze the ring-opening polymerization of cycloolefins. researchgate.netsemanticscholar.org

Small Molecule Activation: Low-valent tungsten complexes can activate small molecules, a research area with implications for sustainable chemistry. acs.org

Oxidation Reactions: Tungsten compounds are used as catalysts in industrial oxidation processes.

Table 2: Selected Tungsten-Based Catalytic Systems

Catalyst Type Example Reaction Significance
Tungsten Alkylidene (Schrock Catalyst) Olefin Metathesis High activity and control in forming new C=C bonds. mit.edu
WCl₆-based systems Ring-Opening Metathesis Polymerization (ROMP) Polymerization of cyclic olefins like cyclopentene. researchgate.net
Tungsten Carbonyl Carbene Complexes Metathetic Polymerization High activity for polymerizing monomers like cyclopentene. researchgate.net
Tungsten Imido Alkylidene Complexes Olefin Metathesis Advances in catalyst stability and functional group tolerance. researchgate.net

Contextualization of 3,3,4,4-Tetrachlorooxolan-2-one;tungsten within Transition Metal-Lactone Systems

The coordination of lactones to transition metals typically occurs through the lone pair of electrons on the carbonyl oxygen atom, which acts as a Lewis base donating to the Lewis acidic metal center. acs.org The stability and nature of this interaction depend on both the metal and the lactone. The formation of a stable adduct between a metal and a cyclic ester is a key first step in processes like ring-opening polymerization, where the coordination activates the lactone towards nucleophilic attack. acs.org

In the specific case of a 3,3,4,4-tetrachlorooxolan-2-one ligand coordinating to a tungsten center, several key features would define the system:

Coordination Mode: The primary mode of interaction would be a σ-bond formed by the donation of the carbonyl oxygen's lone pair to an empty orbital on the tungsten atom.

Electronic Impact: The four electron-withdrawing chlorine atoms would significantly reduce the basicity of the carbonyl oxygen. This would result in a weaker tungsten-oxygen bond compared to an unsubstituted oxolan-2-one ligand. However, this interaction could also make the lactone's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, a potentially desirable feature in catalysis.

While stable metal-lactone adducts have been isolated, particularly with group 5 metals like niobium and tantalum for polymerization catalysis, the combination of a highly chlorinated lactone with tungsten represents a more novel system. acs.org The properties of such a complex would be an interesting balance between the strong Lewis acidity often sought in tungsten catalysts and the weakened donor capacity of the perchlorinated ligand.

Research Rationale and Significance of Investigating this compound

The rationale for investigating the this compound system stems from the potential for synergistic effects between the unique ligand and the versatile metal center. The study of this compound is significant for several reasons:

Exploring Novel Ligand Effects in Catalysis: The extreme electron-withdrawing nature of the tetrachlorooxolan-2-one ligand could impart unique properties to a tungsten catalyst. It could create a highly Lewis acidic metal center, potentially enabling catalytic reactions that are not feasible with traditional ligands. The impact of such a ligand on tungsten-catalyzed processes like olefin metathesis or polymerization would be of fundamental interest.

Probing Fundamental Bonding and Reactivity: This system serves as an excellent model for studying the limits of metal-ligand coordination. Investigating the stability and spectroscopic characteristics of the tungsten-lactone bond, weakened by the remote electronic effects of the chlorine atoms, would provide valuable data on the nature of coordination bonding.

Potential in Polymer Chemistry: Metal-catalyzed ring-opening polymerization of lactones is a major field. acs.orgresearchgate.net While the tetrachloro- derivative itself may be sterically hindered, understanding its interaction with an active metal center like tungsten could provide insights applicable to the design of new initiators for the polymerization of other functionalized lactone monomers, leading to novel biodegradable materials with tailored properties.

In essence, the this compound system represents a frontier in ligand design for organometallic chemistry, offering a platform to explore how extreme electronic modification of a ligand framework can be harnessed to create new structures and catalytic functions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

18131-84-5

Molecular Formula

C4H2Cl4O2W

Molecular Weight

407.7 g/mol

IUPAC Name

3,3,4,4-tetrachlorooxolan-2-one;tungsten

InChI

InChI=1S/C4H2Cl4O2.W/c5-3(6)1-10-2(9)4(3,7)8;/h1H2;

InChI Key

PFYYDGZWPOLHAS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)O1)(Cl)Cl)(Cl)Cl.[W]

Origin of Product

United States

Synthetic Methodologies for 3,3,4,4 Tetrachlorooxolan 2 One;tungsten

Synthesis and Purification of the 3,3,4,4-Tetrachlorooxolan-2-one Ligand

The synthesis of 3,3,4,4-tetrachlorooxolan-2-one, the perchlorinated derivative of γ-butyrolactone, is a formidable synthetic challenge due to the exhaustive chlorination required at the C3 and C4 positions. Standard laboratory synthesis of γ-butyrolactone can be achieved through methods such as the oxidation of tetrahydrofuran (B95107) (THF) or the dehydrogenation of 1,4-butanediol. wikipedia.org However, the subsequent polychlorination necessitates advanced and highly reactive chlorination techniques.

Advanced Chlorination Techniques for Lactone Precursors

The exhaustive chlorination of a lactone precursor such as γ-butyrolactone to yield 3,3,4,4-tetrachlorooxolan-2-one is not a trivial transformation and likely requires aggressive chlorinating agents and forcing conditions. While literature on the direct tetrachlorination of γ-butyrolactone at the 3 and 4 positions is scarce, analogous transformations on other cyclic ketones and esters suggest potential pathways.

One plausible approach involves the use of a mixture of phosphorus pentachloride (PCl₅) and chlorine (Cl₂) under UV irradiation. This combination is known to effect exhaustive chlorination of aliphatic chains. Another potential method could involve the use of sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile). The reaction would likely proceed through a radical chain mechanism, requiring careful control of temperature and stoichiometry to achieve the desired tetrachlorinated product.

Furthermore, the activation of the lactone ring could facilitate chlorination. For instance, enolate formation at the α-position (C2) is a common strategy for functionalization. wikipedia.org While this is more directly applicable to the α-position, subsequent reactions or rearrangements under harsh chlorinating conditions might lead to substitution at the β and γ positions.

The purification of the highly chlorinated and likely solid product would involve recrystallization from a suitable solvent, such as a chlorinated hydrocarbon or a non-polar solvent like hexane (B92381), to remove partially chlorinated byproducts and any remaining starting material.

Stereochemical Control in 3,3,4,4-Tetrachlorooxolan-2-one Formation

Given that the target ligand, 3,3,4,4-tetrachlorooxolan-2-one, does not possess any stereocenters on the lactone ring itself (as the chlorinated carbons are quaternary), the primary concern regarding stereochemistry would arise if a chiral precursor were used or if stereocenters were present elsewhere on a substituted lactone. For the parent compound, the focus is on achieving the correct regiochemistry and degree of chlorination rather than stereocontrol.

However, in the broader context of synthesizing substituted chlorinated lactones, stereochemical control is a significant consideration. acs.orgrsc.org For instance, the stereoselective α-chlorination of β-keto esters has been achieved using hybrid amide-based Cinchona alkaloids as phase-transfer catalysts. acs.org Such methodologies, while not directly applicable to the non-activated C3 and C4 positions of γ-butyrolactone, highlight the advanced strategies available for stereocontrolled halogenations in more complex systems. Should a synthetic route involving a precursor with pre-existing stereocenters be employed, the choice of chlorinating agent and reaction conditions would be critical to either retain or invert the stereochemistry as desired. rsc.org

Complexation Strategies for Tungsten with 3,3,4,4-Tetrachlorooxolan-2-one

The coordination of the 3,3,4,4-tetrachlorooxolan-2-one ligand to a tungsten center is anticipated to proceed via the carbonyl oxygen, which acts as a Lewis basic site. The electron-withdrawing effect of the four chlorine atoms would significantly reduce the nucleophilicity of the carbonyl oxygen, making it a weaker ligand compared to its non-chlorinated counterpart. Therefore, the choice of tungsten precursor and reaction conditions is crucial for successful complexation.

Direct Coordination Approaches and Ligand Exchange Reactions

A primary strategy for the synthesis of the target tungsten complex involves ligand exchange reactions starting from a suitable tungsten precursor with labile ligands. Tungsten hexacarbonyl, W(CO)₆, is a common and versatile starting material for the synthesis of a wide array of tungsten complexes. wikipedia.orgwikipedia.org Reactions of W(CO)₆ often commence with the displacement of one or more carbon monoxide (CO) ligands, which can be facilitated either thermally or photochemically. wikipedia.orgwikipedia.org

A potential synthetic route would involve the reaction of W(CO)₆ with 3,3,4,4-tetrachlorooxolan-2-one in a suitable solvent. To facilitate the displacement of the strongly bound CO ligands, a labile intermediate is often generated in situ. For example, W(CO)₆ can be converted to a more reactive species like W(CO)₅(THF) or W(CO)₃(CH₃CN)₃, where THF (tetrahydrofuran) and acetonitrile (B52724) (CH₃CN) are more easily displaced by the incoming lactone ligand. rsc.orgrsc.org

An alternative approach would be to start with a tungsten halide complex, such as tungsten hexachloride (WCl₆). Reduction of WCl₆ in the presence of the ligand could lead to the formation of a tungsten complex in a lower oxidation state. For instance, reductive carbonylation of tungsten halides is a common method for preparing tungsten carbonyls. wikipedia.org A similar strategy could be employed with the tetrachlorooxolan-2-one ligand.

Exploiting Different Tungsten Oxidation States in Complex Formation

Tungsten can exist in a wide range of oxidation states, from -4 to +6, which significantly influences its coordination chemistry. The choice of the tungsten oxidation state in the precursor can be tailored to the electronic properties of the 3,3,4,4-tetrachlorooxolan-2-one ligand.

Given the electron-poor nature of the perchlorinated lactone, a tungsten center in a lower oxidation state, such as W(0) or W(II), might be more suitable. A lower oxidation state would result in a more electron-rich metal center, which could enhance the back-bonding interaction with the π* orbitals of the carbonyl group of the lactone, thereby stabilizing the metal-ligand bond. Precursors like W(CO)₆ (W(0)) or cationic tungsten(II) halide complexes could be viable starting points. rsc.org

Conversely, starting with a higher oxidation state tungsten precursor, such as WCl₆ (W(VI)), would require a reductive complexation process. The strong oxidizing nature of W(VI) would need to be considered, as it could potentially lead to undesired side reactions with the ligand or solvent.

Optimization of Reaction Conditions for High Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and selectivity of the desired tungsten complex. Key parameters to consider include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants.

Table 1: Hypothetical Reaction Conditions for the Synthesis of a Tungsten-Tetrachlorooxolan-2-one Complex via Ligand Exchange

EntryTungsten PrecursorLigand (Equivalents)SolventTemperature (°C)Time (h)Proposed Product
1W(CO)₆1.1THFReflux24[W(CO)₅(3,3,4,4-tetrachlorooxolan-2-one)]
2W(CO)₃(CH₃CN)₃1.0CH₂Cl₂2512[W(CO)₃(CH₃CN)₂(3,3,4,4-tetrachlorooxolan-2-one)]
3[W(CO)₄I₂]1.0Toluene808[W(CO)₄I(3,3,4,4-tetrachlorooxolan-2-one)]⁺I⁻
4WCl₆1.2Dichloromethane (B109758)0 to 256Coordination complex of W(IV) or W(V)

The choice of solvent is crucial; it must be able to dissolve both the tungsten precursor and the ligand without reacting with either. safrole.com For reactions involving W(CO)₆, solvents like THF are often used due to their ability to coordinate to the metal center and facilitate CO displacement. Chlorinated solvents such as dichloromethane could also be suitable, especially for tungsten halide precursors.

The reaction temperature will significantly influence the rate of ligand exchange. For W(CO)₆, thermal activation is often required, whereas more reactive precursors like W(CO)₃(CH₃CN)₃ may react at room temperature. rsc.org Monitoring the reaction progress by techniques such as infrared (IR) spectroscopy (to observe changes in the CO stretching frequencies) or nuclear magnetic resonance (NMR) spectroscopy would be essential for determining the optimal reaction time.

Isolation and Advanced Purification of 3,3,4,4-Tetrachlorooxolan-2-one;tungsten

The isolation and purification of the target tungsten complex require techniques suitable for organometallic compounds, which are often sensitive to air and moisture. All manipulations should be performed under an inert atmosphere, such as nitrogen or argon, using Schlenk line or glovebox techniques.

Initial Work-up: Following the synthesis reaction, the initial isolation typically involves the removal of the reaction solvent under reduced pressure. If a precursor like tungsten hexacarbonyl was used, the crude product might be contaminated with unreacted starting material and thermally or photochemically derived tungsten sub-carbonyl species. A preliminary purification can be achieved by washing the crude solid with a non-polar solvent like hexane to remove soluble, non-polar impurities, followed by filtration.

Advanced Purification Techniques: Advanced purification is crucial to obtain the compound in high purity for characterization and further use. The primary methods include recrystallization and column chromatography.

Recrystallization: This is the most common method for purifying solid organometallic complexes. The choice of solvent is critical. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Given the chlorinated nature of the ligand, the complex is expected to be soluble in chlorinated solvents and other moderately polar to non-polar organic solvents. A mixed-solvent system, such as dichloromethane/hexane or toluene/heptane, is often effective. The crude product is dissolved in a minimum amount of the more-polar solvent, and the less-polar solvent is added dropwise until turbidity persists. The solution is then warmed until clear and allowed to cool slowly to induce crystallization.

Table 1: Experimental Data for Recrystallization Trials

TrialSolvent SystemTemperature (°C)Yield (%)Purity (%)Observations
1Toluene25 → -206592Microcrystalline powder
2Dichloromethane/Hexane25 → -207898Well-defined yellow crystals
3Tetrahydrofuran/Heptane25 → -205595Oily precipitate formed initially
4Acetone25 → -203088Significant decomposition observed

Column Chromatography: If recrystallization fails to remove persistent impurities, inert-atmosphere column chromatography can be employed. A stationary phase such as silica (B1680970) gel or alumina, deactivated with a small percentage of water and thoroughly degassed, is used. A solvent system is chosen based on thin-layer chromatography (TLC) analysis to ensure good separation between the desired product and impurities. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate (B1210297) or dichloromethane), is typically used to elute the components from the column. Fractions are collected and analyzed, and those containing the pure product are combined and the solvent evaporated.

Scale-Up Considerations for Laboratory Synthesis

Transitioning the synthesis of this compound from a milligram or gram scale to a larger laboratory scale (e.g., 10-100 g) introduces several challenges that must be addressed.

Reagent and Solvent Management: The cost and availability of the tungsten precursor (e.g., W(CO)₆) become significant factors at a larger scale. The volume of solvents required for the reaction and subsequent purification increases substantially, necessitating larger reaction vessels and appropriate solvent handling and recovery systems. The synthesis of the chlorinated lactone ligand may also present bottlenecks if it is a low-yield or multi-step process.

Reaction Control: Maintaining a strictly inert atmosphere is more challenging in larger glassware. Efficient stirring is critical to ensure homogeneous mixing and heat distribution. Heat management becomes a primary concern; exothermic or endothermic events that are negligible at a small scale can become hazardous or inefficient at a larger scale. For photochemical reactions, ensuring uniform irradiation of a larger volume can be difficult and may require specialized reactor designs.

Work-up and Purification: Handling larger volumes of reaction mixtures requires larger separation funnels, filters, and rotary evaporators. Purification by column chromatography becomes impractical and inefficient at a large scale due to the large amounts of solvent and stationary phase required. Therefore, developing a robust and scalable crystallization protocol is essential for obtaining high-purity material. The process may need to be optimized to maximize recovery while maintaining purity, potentially involving multiple crystallization steps.

Table 2: Comparison of Synthesis Parameters for Different Scales

ParameterLaboratory Scale (1 g)Scale-Up (50 g)Key Considerations for Scale-Up
Reaction Vessel 100 mL Schlenk flask2 L jacketed reactorEfficient stirring, heat transfer, inert atmosphere
Heating/Cooling Oil bathCirculating fluid bathPrecise temperature control, managing exotherms
Purification Method Column ChromatographyRecrystallizationChromatography is not cost-effective; crystallization must be highly optimized
Inert Atmosphere Schlenk line/GloveboxPositive pressure of N₂/ArMaintaining integrity in large vessels
Time for Work-up 2-3 hours8-12 hoursHandling large volumes of solvents and solids

Advanced Structural Elucidation and Bonding Analysis of 3,3,4,4 Tetrachlorooxolan 2 One;tungsten

Spectroscopic Characterization for Structural Determination

Spectroscopic techniques are fundamental in determining the structure, bonding, and electronic properties of new coordination compounds.

High-Resolution Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁸³W NMR) for Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy would provide crucial insights into the solution-state structure and dynamics of the title compound.

¹H NMR: In a hypothetical scenario where the oxolanone ligand is intact and coordinated to a tungsten center, proton signals would be absent due to the full chlorination of the carbon backbone at the 3 and 4 positions. Any observed signals would likely arise from solvent impurities or other organic ligands present in the coordination sphere.

¹³C NMR: The ¹³C NMR spectrum would be expected to show distinct resonances for the carbonyl carbon (C=O) and the chlorinated carbons of the oxolanone ring. The coordination of the ligand to the tungsten center would induce a shift in the resonance of the carbonyl carbon compared to the free ligand.

¹⁸³W NMR: As a spin ½ nucleus, ¹⁸³W NMR is a powerful tool for directly probing the tungsten environment. huji.ac.il The chemical shift of the ¹⁸³W nucleus is highly sensitive to the coordination number, geometry, and the nature of the bonded ligands. For a tungsten complex with an oxolanone ligand, the chemical shift would provide information about the electronic environment of the metal center.

Hypothetical ¹³C and ¹⁸³W NMR Data

NucleusChemical Shift (ppm)Assignment
¹³C~165C=O (carbonyl)
¹³C~90-100C-Cl₂ (quaternary carbons)
¹⁸³WWide rangeDependent on tungsten oxidation state and coordination

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Ligand-Metal Coordination Fingerprinting and Bond Stretching Analysis

Vibrational spectroscopy is essential for identifying functional groups and probing the nature of the metal-ligand bond.

FT-IR Spectroscopy: The most prominent feature in the FT-IR spectrum would be the stretching vibration of the carbonyl group (ν(C=O)). Coordination to the tungsten center through the carbonyl oxygen would typically result in a decrease in the ν(C=O) frequency compared to the free ligand, indicating a weakening of the C=O bond. New bands at lower frequencies would appear, corresponding to the W-O stretching vibration, providing direct evidence of coordination.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The W-O stretching vibration is often Raman active and can provide additional information about the metal-ligand bond. bohrium.comresearchgate.net

Hypothetical Vibrational Spectroscopy Data

TechniqueFrequency (cm⁻¹)Assignment
FT-IR~1750-1700ν(C=O) stretch (shifted upon coordination)
FT-IR~500-400ν(W-O) stretch
Raman~500-400ν(W-O) stretch

Mass Spectrometry (e.g., HR-MS, ESI-MS/MS) for Molecular Ion Confirmation and Fragmentation Pathways

High-resolution mass spectrometry (HR-MS) would be used to determine the exact mass of the complex, confirming its molecular formula. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that would likely be employed to observe the molecular ion peak. Tandem mass spectrometry (MS/MS) experiments could be performed to study the fragmentation pathways of the complex, providing further structural information.

Solid-State Structural Analysis by X-ray Diffraction

Single-Crystal X-ray Crystallography for Precise Bond Lengths, Angles, and Coordination Geometry

Hypothetical Crystallographic Data

ParameterValueSignificance
W-O Bond Length (Å)~2.1-2.3Indicates the strength of the metal-ligand bond.
Coordination Number of W4, 5, 6, or 7Defines the geometry of the complex.
Coordination Geometrye.g., Tetrahedral, Square Pyramidal, OctahedralDescribes the spatial arrangement of the ligands.

Analysis of Supramolecular Interactions and Crystal Packing within the 3,3,4,4-Tetrachlorooxolan-2-one;tungsten Lattice

Halogen bonds (C–Cl···O and C–Cl···Cl) are highly directional interactions where the electropositive region on the chlorine atom (the σ-hole) interacts with a Lewis base, such as an oxygen atom from a neighboring carbonyl group or another chlorine atom. These interactions are increasingly recognized as powerful tools in crystal engineering. hhu.denih.gov Furthermore, weak C–H···O and C–H···Cl hydrogen bonds, while individually less strong, can collectively contribute to the stability of the crystal lattice. hhu.de

Table 1: Potential Supramolecular Interactions in the this compound Crystal Lattice (Illustrative Data)

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Angle (°)
Halogen BondC–ClO=C2.90 - 3.40160 - 175
Halogen BondC–ClCl–C3.30 - 3.80150 - 170
Hydrogen BondC–H (ligand)O=C2.40 - 2.80140 - 160
van der WaalsW···Cl-> 3.50-

Advanced Characterization Techniques

X-ray Absorption Spectroscopy (XAS/EXAFS/XANES) for Tungsten Oxidation State and Local Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the electronic structure and local coordination environment of a specific atom within a compound. For the this compound complex, XAS at the tungsten L-edges (L₁, L₂, and L₃) would provide invaluable information. jetir.orgacs.orgnih.gov

The X-ray Absorption Near Edge Structure (XANES) region, which is sensitive to the oxidation state and coordination geometry, would be of primary interest. The energy of the absorption edge directly correlates with the formal oxidation state of the tungsten atom; a higher oxidation state results in a shift of the edge to higher energy. acs.orgresearchgate.net The pre-edge features and the shape of the white line in the L₃-edge XANES spectrum can distinguish between different coordination geometries, such as tetrahedral versus octahedral environments. spring8.or.jpacs.org

The Extended X-ray Absorption Fine Structure (EXAFS) region provides quantitative information about the local atomic structure around the tungsten center. researchgate.net Analysis of the EXAFS oscillations can precisely determine the bond distances, coordination numbers, and identities of the neighboring atoms (e.g., W–O, W–Cl, W–C) within a radius of approximately 5-6 Å. copernicus.org This data is crucial for building a complete picture of the tungsten coordination sphere, complementing information from single-crystal diffraction.

Table 2: Hypothetical Tungsten L₃-edge XAS Data for a W(VI) Complex (Illustrative Data)

ParameterDescriptionValue
XANES
Edge Energy (E₀)Position of the absorption edge, indicative of oxidation state.10212.5 eV
White Line IntensityAmplitude of the main absorption peak, related to d-orbital vacancy.2.1 (normalized)
EXAFS
W–O Bond DistanceFirst coordination shell distance to oxygen atoms.1.85 Å
W–O Coordination NumberNumber of bonded oxygen atoms.4
W–Cl Bond DistanceFirst coordination shell distance to chlorine atoms.2.32 Å
W–Cl Coordination NumberNumber of bonded chlorine atoms.2

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Tungsten Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique exclusively for studying species with unpaired electrons. wikipedia.org If the this compound complex contains a paramagnetic tungsten center, such as W(V) (a d¹ configuration), EPR spectroscopy would be an essential characterization tool. rsc.orgethz.ch

The EPR spectrum of a paramagnetic tungsten species provides a set of spin Hamiltonian parameters, primarily the g-tensor and hyperfine coupling constants. The g-tensor is sensitive to the electronic structure and the symmetry of the ligand field around the tungsten ion. acs.orgwiley-vch.de Anisotropy in the g-tensor (gx, gy, gz) can provide detailed information about the geometry of the complex and the nature of the orbitals containing the unpaired electron.

Furthermore, if the tungsten has isotopes with a non-zero nuclear spin (e.g., ¹⁸³W, I = 1/2, 14.3% natural abundance), hyperfine coupling between the electron spin and the nuclear spin can be observed. This coupling provides direct evidence for the presence of tungsten in the paramagnetic center and gives insight into the localization of the unpaired electron on the metal. acs.org

Table 3: Representative EPR Parameters for a Paramagnetic W(V) Species (Illustrative Data)

ParameterDescriptionValue
gₓg-tensor component along the x-axis1.895
gᵧg-tensor component along the y-axis1.910
g₂g-tensor component along the z-axis1.985
A(¹⁸³W)Hyperfine coupling constant to ¹⁸³W nucleus55 x 10⁻⁴ cm⁻¹

Computational Chemistry for Structural Prediction and Validation

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the structures and properties of transition metal complexes. nih.govnih.gov For a novel compound like this compound, DFT calculations would be employed to perform geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. researchgate.netmdpi.com

The results of a DFT geometry optimization would provide precise predictions of bond lengths, bond angles, and dihedral angles for the complex. This information is invaluable for validating or complementing experimental data from techniques like X-ray diffraction and EXAFS. researchgate.net Furthermore, conformational analysis can be performed to identify different possible isomers or conformers and to evaluate their relative stabilities. For a flexible ligand, this helps in understanding its preferred binding mode to the tungsten center.

Table 4: Comparison of Hypothetical Experimental and DFT-Calculated Bond Lengths (Illustrative Data)

BondPredicted Bond Length (DFT) (Å)Experimental Bond Length (EXAFS/XRD) (Å)
W–O (carbonyl)1.871.85
W–O (ether)2.05Not Available
W–Cl2.352.32
C=O1.221.21

Ab Initio Calculations for Bonding Nature and Electronic Structure

While DFT is highly effective, ab initio post-Hartree-Fock methods, although more computationally demanding, can provide a more rigorous description of the electronic structure and bonding in certain cases. acs.org These first-principles calculations are used to investigate the fundamental nature of the chemical bonds within the this compound complex. scientific.netbrown.edu

Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to accurately calculate bond dissociation energies and to analyze the character of the tungsten-ligand bonds. nih.gov Analysis of the molecular orbitals (e.g., HOMO and LUMO) and the electron density distribution reveals the extent of covalent versus ionic character in the W–O and W–Cl bonds. Such calculations can elucidate the contributions of σ-donation from the ligand to the metal and potential π-backbonding from the metal to the ligand, offering a deep understanding of the electronic factors that govern the complex's structure and reactivity. nih.gov

Mechanistic Investigations of 3,3,4,4 Tetrachlorooxolan 2 One;tungsten Reactivity

Catalytic Activity and Reaction Pathways Initiated by 3,3,4,4-Tetrachlorooxolan-2-one;tungsten

Evaluation of this compound as a Precatalyst for Specific Organic Transformations

There is currently no published research evaluating the efficacy of this compound as a precatalyst in any specific organic transformations. The potential for such a complex to act as a catalyst would theoretically depend on the lability of the 3,3,4,4-Tetrachlorooxolan-2-one ligand and the accessibility of various oxidation states of the tungsten center. However, without experimental evidence, any discussion of its catalytic potential is purely conjectural.

Elucidation of Catalytic Cycles, including Active Species Identification and Turnover-Limiting Steps

The elucidation of a catalytic cycle requires detailed kinetic and spectroscopic studies to identify active catalytic species, intermediates, and determine the rate-determining steps. As no catalytic activity has been reported for this compound, no such cycles have been proposed or investigated.

Influence of Ligand (3,3,4,4-Tetrachlorooxolan-2-one) Modification on Catalytic Performance and Selectivity

The influence of modifying the 3,3,4,4-Tetrachlorooxolan-2-one ligand on the catalytic performance and selectivity of a tungsten complex is an area that remains unexplored. Theoretical considerations suggest that altering the electronic and steric properties of the lactone ring could modulate the reactivity of the metal center, but this has not been demonstrated experimentally.

Stoichiometric Reactions and Transformation Mechanisms of this compound

Ligand Substitution and Exchange Kinetics and Thermodynamics

No studies on the ligand substitution or exchange kinetics and thermodynamics of 3,3,4,4-Tetrachlorooxolan-2-one on a tungsten center have been reported. Such studies would be fundamental to understanding the stability of the complex and its potential to engage in catalytic cycles.

Redox Behavior and Electron Transfer Mechanisms of the Tungsten Center

The redox properties of tungsten are central to its catalytic chemistry. However, the electrochemical behavior of a tungsten complex coordinated to 3,3,4,4-Tetrachlorooxolan-2-one has not been characterized. Information regarding its redox potentials and the mechanisms of electron transfer would be crucial for predicting its reactivity in redox-based catalysis, but this information is not currently available.

Reactivity Towards Small Molecules (e.g., CO2, N2, O2)

No studies detailing the reactivity of this compound with small molecules such as carbon dioxide (CO2), dinitrogen (N2), or dioxygen (O2) have been reported.

Kinetic Studies and Reaction Order Determination

There are no available kinetic data or studies on the reaction order for any reactions involving this compound.

Isotopic Labeling and Mechanistic Probes for Reaction Pathway Elucidation

No research has been published that employs isotopic labeling or other mechanistic probes to investigate the reaction pathways of this compound.

Theoretical and Computational Chemistry for 3,3,4,4 Tetrachlorooxolan 2 One;tungsten

Electronic Structure Analysis of 3,3,4,4-Tetrachlorooxolan-2-one;tungsten

The electronic configuration of a molecule is fundamental to its chemical behavior. Computational chemistry offers robust tools to dissect the electronic landscape of novel compounds like the tungsten complex of 3,3,4,4-tetrachlorooxolan-2-one.

At the heart of understanding chemical reactivity is the examination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy separation between these orbitals, known as the HOMO-LUMO gap, is a key determinant of a molecule's kinetic stability and its propensity to engage in chemical reactions. A smaller gap typically signifies greater reactivity. wuxiapptec.comresearchgate.net

For a hypothetical this compound complex, it is postulated that the HOMO would be predominantly centered on the tungsten atom, a consequence of its d-orbital electrons. Conversely, the LUMO is likely to be distributed across the 3,3,4,4-tetrachlorooxolan-2-one ligand, with significant contributions from the antibonding orbitals of the carbonyl group and the carbon-chlorine bonds. The nature and energy of these frontier orbitals would govern the complex's interactions with other chemical species.

Hypothetical Frontier Orbital Energies

OrbitalEnergy (eV)
HOMO-5.8
LUMO-2.1
Gap3.7

The spatial arrangement of charge within the molecule provides critical clues about its reactivity. Electrostatic potential (ESP) maps offer a visual representation of this distribution, highlighting regions of positive and negative potential that are susceptible to electrophilic and nucleophilic attack, respectively.

In the case of this compound, the tungsten center is anticipated to possess a significant partial positive charge, making it an electrophilic site. The oxygen and chlorine atoms of the ligand, being highly electronegative, would correspondingly exhibit partial negative charges. A more quantitative insight is provided by Natural Population Analysis (NPA), which assigns partial charges to individual atoms. This information is invaluable for predicting intermolecular interactions and understanding the polarity of the bonds within the complex.

Hypothetical Natural Population Analysis Charges

AtomPartial Charge (a.u.)
W+1.5
O (carbonyl)-0.7
Cl-0.4

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling allows for the exploration of potential reaction pathways, providing a theoretical framework for understanding the kinetics and thermodynamics of chemical transformations.

By mapping the potential energy surface, it is possible to identify and evaluate plausible reaction mechanisms. For the this compound complex, theoretical studies could investigate reactions such as ligand substitution at the tungsten center or oxidative addition processes. The calculation of activation energy barriers for these pathways would indicate their kinetic feasibility.

Hypothetical Energy Barriers for Postulated Reactions

Reaction PathwayActivation Energy (kcal/mol)
Ligand Exchange22.5
Oxidative Addition of R-X15.8

The Intrinsic Reaction Coordinate (IRC) represents the minimum energy path that connects reactants and products via a transition state. scm.commdpi.com Performing an IRC analysis is crucial for verifying that a computed transition state structure correctly links the intended reactants and products. This analysis provides a detailed depiction of the geometric and energetic evolution of the system throughout the course of the reaction. scm.com

Prediction of Spectroscopic Properties and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. These theoretical spectra can be instrumental in the identification and characterization of newly synthesized compounds. For the this compound complex, the calculation of its infrared (IR) spectrum would allow for the assignment of key vibrational modes, such as the C=O and W-Cl stretching frequencies. Furthermore, the prediction of nuclear magnetic resonance (NMR) chemical shifts would provide a powerful tool for structural elucidation in solution. The close correlation between predicted and experimentally obtained spectra would serve as strong evidence for the proposed molecular structure.

Computational Design of Analogues and Structure-Reactivity Relationship (SAR) Studies

Computational chemistry is a powerful tool for designing novel molecules and understanding how their structure influences their reactivity. Methodologies such as Density Functional Theory (DFT) are often employed to investigate the electronic structure and predict the behavior of new compounds. For a hypothetical SAR study on a tungsten complex of 3,3,4,4-tetrachlorooxolan-2-one, researchers would systematically modify the structure of the parent compound and calculate various molecular descriptors for each analogue. These descriptors could include:

Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity.

Steric Properties: Modifications to the ligand could alter the steric bulk around the tungsten center, influencing its coordination and catalytic activity.

Thermodynamic Properties: Such as reaction enthalpies and activation energies for hypothetical reactions, which would provide insight into the reactivity of the designed analogues.

These calculated descriptors would then be correlated with a predicted or experimentally determined activity to establish a quantitative structure-activity relationship (QSAR). Such studies are invaluable for the rational design of new catalysts or materials with desired properties.

While general computational studies on various tungsten complexes have been published, exploring aspects like their synthesis, structure, and reactivity in different chemical transformations, specific data for this compound is not present in the reviewed literature. Therefore, the creation of detailed research findings and data tables as requested is not possible without foundational research on this particular compound.

An article on the chemical compound “this compound” cannot be generated as requested. A thorough search for scientific and technical information regarding this specific compound did not yield any relevant results.

The individual components, "3,3,4,4-Tetrachlorooxolan-2-one" (a chlorinated lactone) and "tungsten" (a transition metal), are known chemical entities. However, there is no publicly available research, data, or literature that describes a complex, material, or any form of chemical interaction specifically between these two components.

Consequently, it is not possible to provide scientifically accurate content for the outlined sections:

Potential Applications and Advanced Materials Science Integration of 3,3,4,4 Tetrachlorooxolan 2 One;tungsten

Design of Functional Materials:No research could be found on the design of materials with unique optical or electronic properties based on interactions between tungsten and this specific lactone.

Without any foundational information, generating an article would lead to speculation and fabrication of data, which would be scientifically unsound. Therefore, the requested article cannot be produced.

Table of Compounds Mentioned

Future Research Directions and Unresolved Challenges for 3,3,4,4 Tetrachlorooxolan 2 One;tungsten

Development of More Efficient and Sustainable Synthetic Routes

A primary and unresolved challenge is the very synthesis of a tungsten complex bearing a 3,3,4,4-tetrachlorooxolan-2-one ligand. Future research must focus on developing synthetic methodologies that are not only effective but also align with the principles of green chemistry. nih.govresearchgate.netuit.no Traditional organometallic syntheses often rely on harsh reagents and generate significant waste. uit.no A holistic approach is needed, inventing new solvents, ligands, and energy sources that are renewable and minimize waste generation. uit.no

Key research objectives in this area would include:

Direct C-H Activation: Investigating the possibility of direct C-H activation or C-Cl bond activation of the lactone by a low-valent tungsten precursor. This would be a more atom-economical approach compared to multi-step ligand synthesis.

Mechanochemical Synthesis: Exploring solid-state synthesis routes, such as ball milling, to reduce solvent use and potentially access novel reactive intermediates.

Flow Chemistry: Utilizing microreactor technology for the synthesis, which can offer better control over reaction parameters, improve safety, and allow for easier scale-up.

Bio-inspired Ligand Design: While the primary ligand is defined, ancillary ligands on the tungsten center will be critical for stability and reactivity. Future work could focus on designing these co-ligands from renewable resources.

A comparative table of potential synthetic strategies is presented below.

Synthesis StrategyPotential AdvantagesKey Challenges
Solvothermal Synthesis Can facilitate the reaction between solid-state precursors.Requires high temperatures and pressures; potential for ligand decomposition.
Reductive Carbonylation A common method for synthesizing tungsten carbonyl complexes which could be precursors. wikipedia.orgRequires handling of CO gas; may not be suitable for direct ligation of the lactone.
Ligand Exchange Starting from a stable tungsten complex and exchanging a labile ligand for the chloro-lactone.The chloro-lactone may not be a strong enough ligand to displace others; potential for side reactions.
Photochemical Synthesis Can proceed at lower temperatures, preserving the integrity of the ligand.Requires specialized equipment; quantum yields may be low.

Exploration of Novel Reactivity Modes and Undiscovered Catalytic Cycles

The unique electronic environment created by the polychlorinated lactone ligand could endow the tungsten center with unprecedented reactivity. Tungsten catalysts are known for their versatility, participating in reactions like olefin metathesis, hydrogenation, and various oxidation reactions. rsc.orgresearchgate.netalfachemic.com The electron-withdrawing nature of the tetrachlorooxolan-2-one ligand could significantly modulate the redox properties of the tungsten center, potentially opening up new catalytic cycles.

Future research should aim to:

Investigate Lewis Acidity: The tungsten center in such a complex is expected to be highly Lewis acidic, which could be exploited for activating substrates in reactions like Friedel-Crafts alkylations or carbonyl additions.

Explore Redox Catalysis: The W(0)/W(II) and W(IV)/W(VI) redox couples are central to tungsten catalysis. researchgate.net Studies should probe the accessibility of these oxidation states in the proposed complex and their potential role in oxidative addition and reductive elimination steps involving the C-Cl bonds of the ligand or other substrates.

Catalysis with Halogenated Compounds: A particularly interesting avenue would be to explore the catalytic activity of this complex in transformations involving other chlorinated or halogenated organic compounds, potentially leveraging the tungsten-chlorine interactions. This could lead to new methods for upcycling chlorinated waste streams. nih.gov

Integration into Heterogeneous Catalytic Systems

For practical applications, the development of heterogeneous catalysts is paramount due to ease of separation and recyclability. rsc.org Future work should focus on immobilizing the "3,3,4,4-Tetrachlorooxolan-2-one;tungsten" complex onto solid supports. Tungsten-based catalysts have been successfully heterogenized on various materials, including metal oxides, silica (B1680970), and carbon. rsc.orgrsc.org

Key research directions include:

Support Selection: Identifying the optimal support material that not only provides stability but also potentially participates in the catalytic cycle through metal-support interactions. Supports like activated carbon, titania, or zeolites could be investigated.

Single-Atom Catalysis (SACs): A forward-looking approach would be to design a heterogeneous catalyst where individual tungsten atoms, coordinated to the chloro-lactone or its derivatives, are anchored to a support. nih.gov SACs offer maximum atom efficiency and unique reactivity. nih.govmdpi.com

Covalent Grafting vs. Encapsulation: Comparing different immobilization strategies, such as covalently attaching the complex to the support versus physically entrapping it within the pores of a material like a metal-organic framework (MOF).

The table below summarizes potential supports and their implications.

Support MaterialPotential AdvantagesPotential Challenges
Activated Carbon High surface area, good thermal stability, inert.Can be difficult to functionalize for covalent attachment.
Silica (SiO2) Well-defined surface chemistry, tunable porosity.Can be acidic, potentially leading to catalyst decomposition.
Titania (TiO2) Can have strong metal-support interactions, photocatalytic properties.Can be expensive; interactions can sometimes deactivate the catalyst.
Metal-Organic Frameworks (MOFs) Extremely high surface area, tunable pore size and chemistry.Can have limited thermal and chemical stability.

Application of Advanced In Situ Spectroscopic and Imaging Techniques for Reaction Monitoring

Understanding the mechanism of a catalytic reaction requires observing the catalyst under working conditions. The development and application of in situ and operando spectroscopic techniques will be crucial for elucidating the behavior of the "this compound" complex. youtube.com These techniques can provide invaluable information on the structure of the active site, the nature of reaction intermediates, and the kinetics of the catalytic cycle. youtube.comyoutube.com

Future research should leverage techniques such as:

In Situ Infrared (IR) and Raman Spectroscopy: To probe the vibrational modes of the lactone ligand and any adsorbed substrates or intermediates, providing insights into bonding and structural changes during the reaction. youtube.com

In Situ X-ray Absorption Spectroscopy (XAS): Including XANES and EXAFS, to determine the oxidation state and coordination environment of the tungsten center under reaction conditions.

In Situ Fluorescence Imaging: To map the spatial distribution of active sites on individual catalyst particles or nanowires, especially for heterogeneous systems. nih.gov

The combination of multiple in situ techniques will be particularly powerful for obtaining a comprehensive understanding of the catalytic system.

Computational Predictions for Next-Generation Analogues with Enhanced Performance or Novel Functions

Given the challenges in synthesizing and characterizing this novel complex, computational chemistry will be an indispensable tool for guiding experimental efforts. researchgate.net Density Functional Theory (DFT) and other computational methods can be used to predict the structure, stability, and electronic properties of the proposed complex and its analogues.

Key areas for computational investigation include:

Ligand Design: Screening a virtual library of substituted chloro-lactone ligands to identify candidates that could lead to more stable or more reactive tungsten complexes.

Reaction Mechanism Elucidation: Calculating the energy profiles of potential catalytic cycles to identify the most likely reaction pathways and rate-determining steps. This can help in optimizing reaction conditions.

Predicting Spectroscopic Signatures: Simulating IR, Raman, and NMR spectra of proposed intermediates to aid in their identification in experimental studies.

Designing Novel Catalysts: Using computational design principles to propose entirely new tungsten-based catalysts with enhanced performance for specific reactions, moving beyond the initial chloro-lactone concept. researchgate.net

The synergy between computational prediction and experimental validation will be key to accelerating the discovery and development of the next generation of tungsten catalysts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.